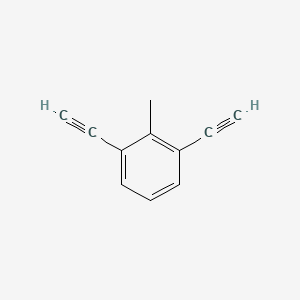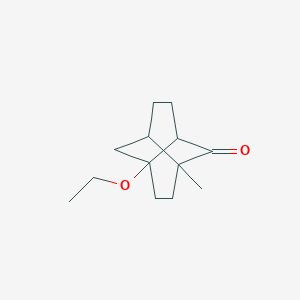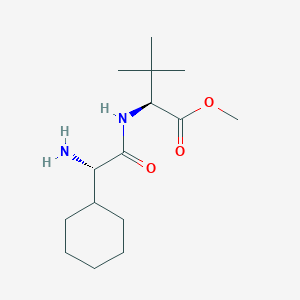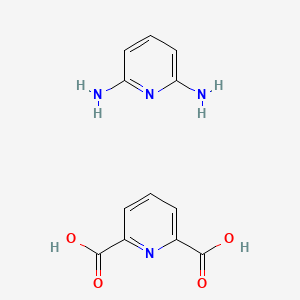
Pyridine-2,6-diamine;pyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-2,6-diamine: This compound can be synthesized through the reduction of 2,6-dinitropyridine using reducing agents such as sodium sulfite, followed by hydrogenation under basic conditions.
Pyridine-2,6-dicarboxylic acid: This compound can be synthesized by hydrolyzing the ester prepared by coupling diethyl 4-hydroxypyridine-2,6-dicarboxylate with bis-halohydrocarbon or bis-halide.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the production of pyridine-2,6-dicarboxylic acid may involve continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyridine-2,6-dicarboxylic acid can undergo oxidation reactions to form various derivatives.
Reduction: Pyridine-2,6-diamine can be synthesized through the reduction of 2,6-dinitropyridine.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium sulfite and hydrogen gas are used as reducing agents.
Substitution: Metal salts such as copper(II) nitrate are used to form coordination complexes.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxamide.
Reduction: Pyridine-2,6-diamine.
Substitution: Metal coordination complexes.
Scientific Research Applications
Pyridine-2,6-diamine and pyridine-2,6-dicarboxylic acid have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions, forming stable complexes. This chelation process enhances the stability of the metal ions and prevents their precipitation. In biological systems, the calcium-dipicolinic acid complex protects DNA from heat denaturation by stabilizing the DNA structure . Pyridine-2,6-diamine, on the other hand, can act as a ligand in coordination chemistry, forming complexes with metal ions and influencing their reactivity .
Comparison with Similar Compounds
Pyridine-2,6-diamine and pyridine-2,6-dicarboxylic acid can be compared with other pyridine derivatives such as pyridine-2,6-dicarboxamide and pyridine-2,6-dicarboxylate esters:
Pyridine-2,6-dicarboxamide: Similar to pyridine-2,6-dicarboxylic acid, this compound can form coordination complexes with metal ions.
Pyridine-2,6-dicarboxylate esters: These esters can also form coordination complexes and are used in various chemical reactions.
The uniqueness of pyridine-2,6-diamine and pyridine-2,6-dicarboxylic acid lies in their specific functional groups (amino and carboxylic acid groups, respectively) that confer distinct chemical properties and reactivity.
Properties
CAS No. |
389622-01-9 |
|---|---|
Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
pyridine-2,6-diamine;pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4.C5H7N3/c9-6(10)4-2-1-3-5(8-4)7(11)12;6-4-2-1-3-5(7)8-4/h1-3H,(H,9,10)(H,11,12);1-3H,(H4,6,7,8) |
InChI Key |
LXROMZCRSSLDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(=O)O.C1=CC(=NC(=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
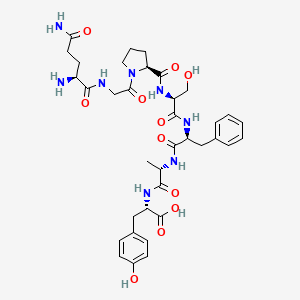
oxo-lambda~5~-phosphane](/img/structure/B14242922.png)
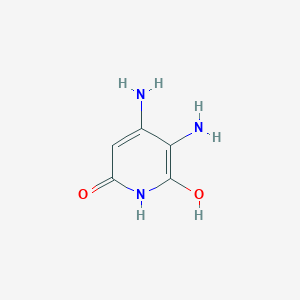

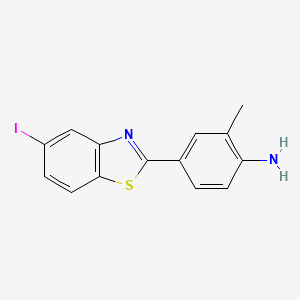
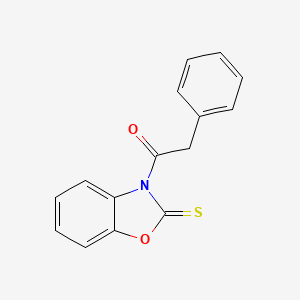



![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
